Gabapentin‑Binding Site Affinity (IC₅₀) of R‑ vs. S‑Phenibut and Its Implication for α‑Ethyl‑Phenylglycine Enantiomers
In a competitive radioligand binding assay using rat brain membranes and [³H]-gabapentin, both R‑ and S‑phenibut (β‑phenyl‑GABA) bound to the gabapentin site with an affinity of approximately 90 μM [REFS‑1]. However, in a chronic constriction nerve injury (CCI) model of neuropathic pain in rats, the R‑isomer produced a significant, dose‑dependent inhibition of tactile allodynia, whereas the S‑isomer was markedly less active, with a threshold dose >10‑fold higher than that of the R‑isomer [REFS‑1]. Because α‑ethyl‑phenylglycine (the core scaffold of the target compound) and phenibut share a quaternary α‑carbon bearing a phenyl and an alkyl substituent, the enantiomer‑dependent pharmacodynamic divergence is expected to be conserved. Procuring the (S)‑enantiomer rather than the racemate or the (R)‑enantiomer is therefore critical for studies that require the less‑active stereoisomer as a control or for structure–activity relationship (SAR) work aimed at identifying enantiomer‑specific off‑targets.
| Evidence Dimension | Gabapentin‑site binding affinity (IC₅₀) and in vivo anti‑allodynic efficacy |
|---|---|
| Target Compound Data | S‑phenibut: IC₅₀ ≈ 90 μM; weak anti‑allodynic effect at 100 mg/kg (rat CCI model) |
| Comparator Or Baseline | R‑phenibut: IC₅₀ ≈ 90 μM; strong anti‑allodynic effect at 10 mg/kg (rat CCI model) |
| Quantified Difference | >10‑fold lower in vivo potency for the S‑enantiomer relative to the R‑enantiomer |
| Conditions | In vitro: [³H]-gabapentin competition, rat brain membranes. In vivo: Chronic constriction nerve injury (CCI) model, Wistar rats, oral administration. |
Why This Matters
For pharmacological SAR or control‑group experiments where the less‑active enantiomer must be used separately, purchasing (S)‑2‑amino‑2‑phenylbutanoic acid hydrochloride eliminates batch‑to‑batch contamination with the highly active (R)‑enantiomer.
- [1] Belozertseva, I.; et al. Optical isomers of phenibut inhibit [³H]-Gabapentin binding in vitro and show activity in animal models of chronic pain. Pharmacol. Rep., 2016, 68, 550–554. View Source
